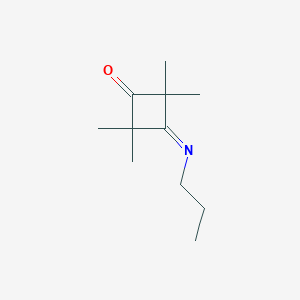
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one is a synthetic organic compound characterized by its unique cyclobutanone structure with tetramethyl and propylimino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with a propylamine derivative in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
Scientific Research Applications
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclobutanone ring provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Lacks the imino group, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethyl-3-(methylimino)cyclobutan-1-one: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one is unique due to the presence of both tetramethyl and propylimino groups, which confer distinct reactivity and potential applications. The combination of these substituents enhances its utility in various chemical transformations and research applications.
Properties
CAS No. |
54133-32-3 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-propyliminocyclobutan-1-one |
InChI |
InChI=1S/C11H19NO/c1-6-7-12-8-10(2,3)9(13)11(8,4)5/h6-7H2,1-5H3 |
InChI Key |
OHFDHVITKAQPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1C(C(=O)C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















